棕榈酰六肽-12

描述

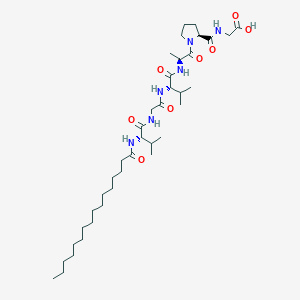

Compounds consisting of a short peptide chain conjugated with an acyl chain.

科学研究应用

化妆品应用:棕榈酰六肽-12主要用作化妆品中的皮肤调理剂。在典型浓度低于10 ppm的情况下,被认为在化妆品中使用是安全的(W. Johnson et al., 2018)。

药物分析:已开发了一种定量密度色谱高效液相色谱法,用于分析棕榈酰六肽作为原料药和在配方中的含量,表明其在药物分析中的潜在应用(S. Shahi & R. Athawale, 2010)。

LC-MS/MS分析程序:已开发了一种LC-MS/MS分析程序,用于监测抗皱化妆品中的棕榈酰肽,展示了在化妆品配方中准确测量这些化合物的重要性(R. Chirita et al., 2009)。

细胞内药物传递:棕榈酰六肽衍生物已被用于增强人血清白蛋白(HSA)的细胞摄取,促进细胞内药物传递。这种应用显示了棕榈酰六肽衍生物在制药领域纳米载体开发中的潜力(Shota Ichimizu等,2018年)。

抗衰老产品趋势:this compound是抗衰老化妆品配方中使用最多的肽之一,显示了其在化妆品行业中的重要性(M. Ferreira et al., 2020)。

免疫应用:一项关于由Nϵ‐棕榈酰-赖氨酸基团延伸的脂肽表位的研究表明,它们增加了树突状细胞的摄取和成熟,触发了Th1依赖性的保护性免疫。这一发现突显了其在疫苗开发和免疫疗法中的潜在用途(Xiaoming Zhu等,2004年)。

改善光老化的人类面部皮肤:this compound,作为棕榈酰五肽,已被证明在改善光老化的人类面部皮肤中减少皱纹和细纹方面具有显著效果(L. R. Robinson et al., 2005)。

细胞信号传导和蛋白质转运中的棕榈酰化:蛋白质的棕榈酰化,包括涉及this compound的蛋白质,对调节膜相互作用、蛋白质相互作用和酶活性起着至关重要的作用,影响细胞信号传导和蛋白质转运(J. Smotrys & M. Linder, 2004)。

作用机制

Target of Action

Palmitoyl hexapeptide-12, also known as Biopeptide El™, primarily targets the collagen and elastin fibroblasts in the skin . These fibroblasts are responsible for the production of collagen and elastin, the main proteins that provide structure and elasticity to the skin .

Mode of Action

Palmitoyl hexapeptide-12 interacts with specific cell surface receptors, triggering intracellular signaling cascades that regulate gene expression related to skin health . This peptide boosts the production of collagen and elastin, and reduces the production of IL-6, a molecule that can cause damage to the skin structure .

Biochemical Pathways

The peptide influences key biochemical pathways involved in skin health. It stimulates the production of fibronectin and glycosaminoglycans, molecules that play crucial roles in wound healing and tissue repair . Additionally, it has a chemotactic property, attracting skin fibroblasts to sites of inflammation or cicatrization, and stimulating their mobility .

Pharmacokinetics

The palmitic acid moiety attached to the peptide enhances its stability and skin penetration . This lipophilic structure considerably enhances the skin penetration levels, efficiency, and power of the peptide . This allows for deeper penetration and prolonged activity within the skin layers .

Result of Action

The result of the action of palmitoyl hexapeptide-12 is a firmer skin surface with a minimized appearance of wrinkles . It strengthens the skin’s barrier by improving moisture retention, leaving the skin feeling supple instead of rough . It also increases the elasticity of the skin and the thickness of the dermis .

Action Environment

The action of palmitoyl hexapeptide-12 is influenced by the environment of the skin. The peptide’s stability and interaction with skin cells are optimized, allowing for deeper penetration and prolonged activity within the skin layers . The peptide’s efficacy and stability can be influenced by factors such as the pH of the skin, temperature, and the presence of other compounds .

生化分析

Biochemical Properties

Palmitoyl hexapeptide-12 plays a significant role in biochemical reactions related to skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with fibroblasts in the dermis, where it stimulates the production of collagen, elastin, fibronectin, and glycosaminoglycans . These interactions are crucial for maintaining skin structure and elasticity. Additionally, palmitoyl hexapeptide-12 has chemotactic properties, attracting fibroblasts to sites of inflammation or injury, thereby promoting tissue repair .

Cellular Effects

Palmitoyl hexapeptide-12 influences various types of cells and cellular processes. In skin cells, it enhances the production of extracellular matrix components, leading to improved skin firmness and elasticity . It also affects cell signaling pathways involved in inflammation and repair, reducing the appearance of fine lines and wrinkles . Furthermore, palmitoyl hexapeptide-12 can modulate gene expression related to collagen synthesis, contributing to its anti-aging effects .

Molecular Mechanism

The molecular mechanism of palmitoyl hexapeptide-12 involves its binding interactions with specific receptors on the surface of fibroblasts. This binding activates intracellular signaling pathways that lead to the upregulation of genes involved in collagen and elastin production . Additionally, palmitoyl hexapeptide-12 can inhibit enzymes that degrade collagen, further promoting skin health . These molecular interactions are essential for its role in anti-aging skincare products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoyl hexapeptide-12 have been observed to change over time. The compound is relatively stable and can maintain its activity for extended periods . Studies have shown that continuous application of palmitoyl hexapeptide-12 leads to sustained improvements in skin texture and elasticity . Long-term studies are needed to fully understand its degradation and any potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of palmitoyl hexapeptide-12 vary with different dosages in animal models. At optimal doses, it has been shown to enhance skin repair and reduce signs of aging without causing adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, highlighting the importance of determining the appropriate dosage for safe and effective use

Metabolic Pathways

Palmitoyl hexapeptide-12 is involved in metabolic pathways related to skin health. It interacts with enzymes and cofactors that regulate collagen and elastin synthesis . These interactions can affect metabolic flux and the levels of various metabolites involved in skin repair and maintenance . Understanding these pathways is crucial for optimizing the use of palmitoyl hexapeptide-12 in skincare formulations.

Transport and Distribution

Within cells and tissues, palmitoyl hexapeptide-12 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the dermis, where it can exert its effects on collagen and elastin production . The compound’s lipophilic nature, due to the palmitic acid moiety, enhances its ability to penetrate the skin and reach deeper layers .

Subcellular Localization

Palmitoyl hexapeptide-12 is localized to specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications direct the compound to areas such as the extracellular matrix, where it can interact with collagen and elastin fibers . This localization is essential for its role in promoting skin health and reducing signs of aging.

属性

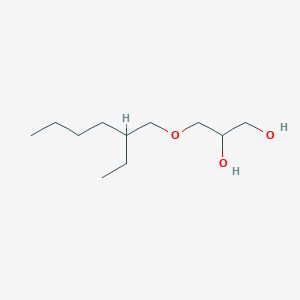

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N6O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48)/t28-,29-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSQSDAOQLNSQI-DTBJPNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018159 | |

| Record name | Palmitoyl hexapeptide 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171263-26-6 | |

| Record name | Palmitoyl hexapeptide-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171263266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl hexapeptide 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL HEXAPEPTIDE-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4ZT5S86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Palmitoyl Hexapeptide-12 in cosmetics, and what are the typical concentrations used?

A1: Palmitoyl Hexapeptide-12 primarily acts as a skin-conditioning agent in cosmetic products []. The typical use concentration for this ingredient, along with similar peptides, is notably low, at less than 10 parts per million (ppm) []. This information is crucial for understanding its role and potential exposure levels in cosmetic applications.

Q2: Does the research indicate any safety concerns regarding Palmitoyl Hexapeptide-12 in cosmetics?

A2: The research panel specifically assessed the safety of Palmitoyl Hexapeptide-12 among other peptides. They considered the low use concentrations and the negative safety test data available for these ingredients []. Based on this review, the panel concluded that no safety concerns are raised by the use of Palmitoyl Hexapeptide-12 in cosmetics at the current practices of use and concentration [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。